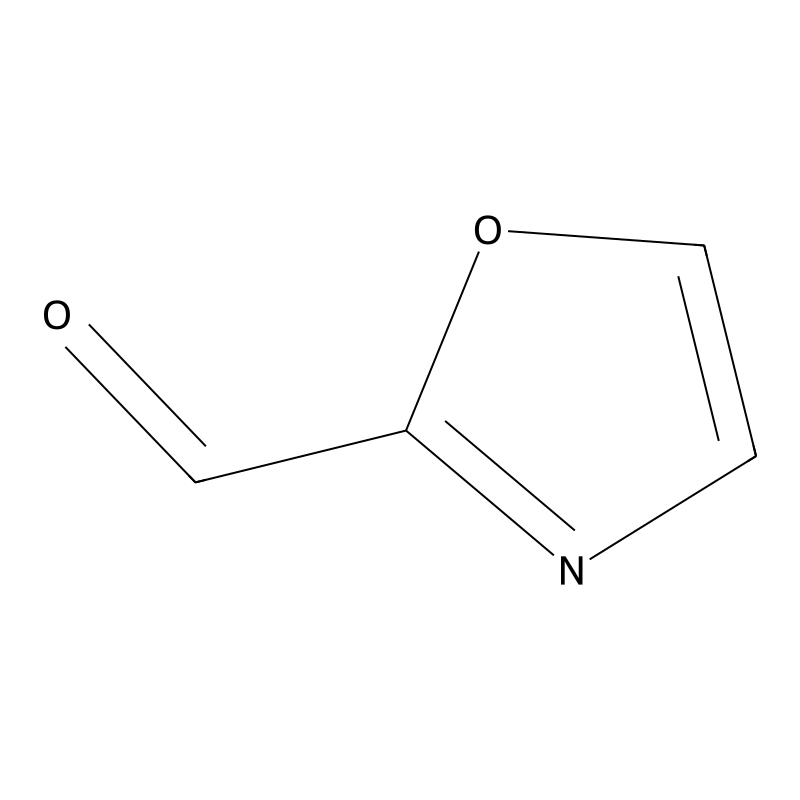

Oxazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxazole-2-carbaldehyde is a premium five-membered heterocyclic building block featuring a highly reactive formyl group at the electron-deficient C2 position. In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing complex oxazole-containing architectures, including kinase inhibitors and advanced optical materials [1]. Unlike standard aryl aldehydes, the distinct electronic environment of the oxazole ring imparts exceptional electrophilicity to the 2-formyl group, making it a highly efficient substrate for rapid reductive aminations and Wittig olefinations[2]. Procuring this stable, pre-formed aldehyde allows synthetic chemists to efficiently install the oxazole-2-yl motif while bypassing the hazardous and low-yielding cryogenic lithiation steps typically required to functionalize the oxazole core.

References

- [1] Thomson, C., et al. "Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations." Journal of Medicinal Chemistry 2024, 67 (19), 17738-17773.

- [2] Škorić, I., et al. "Photoinduced Intramolecular formal [4 + 2] Cycloaddition of Aryl-Substituted o-Vinylstyryl-2-oxazoles To Form Benzo[f]quinoline Derivatives." The Journal of Organic Chemistry 2015, 80 (18), 9064-9075.

Substituting oxazole-2-carbaldehyde with its positional isomers (e.g., oxazole-4-carbaldehyde) or its sulfur analog (thiazole-2-carbaldehyde) fundamentally alters both synthetic processability and downstream material performance. The C2 position of oxazole is uniquely electron-deficient, drastically accelerating nucleophilic addition rates compared to the C4 or C5 positions . Furthermore, in medicinal chemistry applications, replacing the oxazole core with a thiazole core frequently results in severe downstream liabilities, including compromised photolytic stability and altered hepatic clearance[1]. Attempting to generate the 2-formyl group in situ via oxazole lithiation is equally problematic, as the intermediate oxazol-2-yllithium rapidly undergoes ring-opening to an enolate-isonitrile, destroying the starting material . Therefore, procuring the exact pre-formed oxazole-2-carbaldehyde is mandatory for maintaining high synthetic yields and ensuring the metabolic and photolytic integrity of the final product.

Superior Photolytic Stability vs. Thiazole Analogs in Kinase Inhibitor Design

In the optimization of EGFR Exon20 insertion inhibitors, scaffolds derived from oxazole-2-carbaldehyde demonstrated significantly enhanced photolytic stability under standard fluorescent lighting compared to their thiazole-2-carbaldehyde derived counterparts [1]. While thiazole-linked derivatives exhibited rapid degradation (often requiring strict light protection), the oxazole-2-yl linked compounds maintained structural integrity, avoiding problematic E/Z isomerization of adjacent alkene linkers [1].

| Evidence Dimension | Photolytic half-life (t1/2) of downstream inhibitor constructs |

| Target Compound Data | Oxazole-2-yl derivatives: t1/2 = 20 to 39 hours |

| Comparator Or Baseline | Thiazole-2-yl derivatives: 'Significantly more photolytically unstable' (rapid degradation) |

| Quantified Difference | >2-fold to multi-fold improvement in photolytic half-life for oxazole over thiazole |

| Conditions | 12 h exposure to 13 W compact fluorescent bulb at room temperature |

Selecting the oxazole-2-carbaldehyde building block over the thiazole analog prevents downstream compound degradation during routine laboratory handling and biological assays, ensuring reliable SAR data.

Bypassing Ring-Opening Degradation in 2-Substituted Oxazole Synthesis

The deprotonation of oxazole at the C2 position to form oxazol-2-yllithium is a notoriously difficult process, as the intermediate exists in equilibrium with a ring-opened enolate-isonitrile, leading to complex mixtures and low yields during in situ formylation. Procuring pre-synthesized oxazole-2-carbaldehyde directly circumvents this severe synthetic bottleneck. By utilizing the pre-formed aldehyde, chemists can proceed directly to Wittig reactions or reductive aminations, achieving high yields of 2-substituted oxazoles without the need for cryogenic control (-78 °C) or Lewis acid complexation (e.g., borane) to lock the ring .

| Evidence Dimension | Synthetic efficiency and intermediate stability |

| Target Compound Data | Pre-formed Oxazole-2-carbaldehyde: Stable, ready for direct electrophilic coupling |

| Comparator Or Baseline | In situ oxazol-2-yllithium formylation: Prone to ring-opening (enolate-isonitrile formation) |

| Quantified Difference | Eliminates the yield-limiting ring-cleavage pathway inherent to C2-lithiation |

| Conditions | Standard benchtop olefination or amination vs. cryogenic (-78 °C) lithiation/formylation |

Procuring the stable aldehyde eliminates a hazardous, low-yielding, and highly sensitive cryogenic step, streamlining the scale-up of oxazole-containing APIs.

Enhanced Electrophilicity for High-Yield Olefination

The C2 position of the oxazole ring is highly electron-deficient due to the inductive effects of the adjacent oxygen and nitrogen atoms. Consequently, oxazole-2-carbaldehyde exhibits superior electrophilicity in Wittig and Horner-Wadsworth-Emmons (HWE) reactions compared to standard aryl aldehydes or less activated isomers [2]. This allows for rapid, high-yielding condensations with phosphonates under milder basic conditions (e.g., KOtBu in THF at 20 °C), minimizing side reactions and facilitating the efficient construction of complex alkene-linked architectures like targeted kinase inhibitors[1] or benzo[f]quinolines [2].

| Evidence Dimension | Aldehyde electrophilicity and olefination efficiency |

| Target Compound Data | Oxazole-2-carbaldehyde: Complete conversion in 1 hour at 20 °C |

| Comparator Or Baseline | Standard aryl/heteroaryl aldehydes: Often require elevated temperatures or extended reaction times |

| Quantified Difference | Enables rapid (1h) olefination at ambient temperature even with sterically hindered ylides/phosphonates |

| Conditions | Horner-Wadsworth-Emmons olefination (KOtBu, THF, 20 °C) |

Buyers synthesizing complex alkene-linked intermediates will achieve higher throughput, fewer impurities, and lower energy costs by leveraging the inherent hyper-reactivity of the 2-formyl group.

Synthesis of CNS-Penetrant Kinase Inhibitors

Oxazole-2-carbaldehyde is the optimal starting material for synthesizing the c-helix interacting groups in next-generation, blood-brain barrier (BBB) penetrant kinase inhibitors, such as EGFR Exon20 mutants. Its use directly addresses the photolytic instability and high human liver microsome (HLM) clearance liabilities associated with thiazole-based bioisosteres [1].

Streamlined Manufacturing of 2-Substituted Oxazoles

For industrial scale-up of oxazole-containing APIs, utilizing pre-formed oxazole-2-carbaldehyde bypasses the need for hazardous, cryogenic (-78 °C) organolithium chemistry. This prevents the formation of ring-opened enolate-isonitrile byproducts, ensuring reproducible, high-yield access to 2-alkenyl or 2-aminomethyl oxazole derivatives via standard benchtop olefination or reductive amination.

Construction of Complex Polycyclic Systems via Photocyclization

The exceptional reactivity of the 2-formyl group allows for high-yielding Wittig reactions to form 2-(o-vinylstyryl)oxazoles. These intermediates are critical for downstream photoinduced intramolecular [4+2] cycloadditions, enabling the efficient synthesis of advanced benzo[f]quinoline derivatives used in optical materials and specialized ligands [2].

References

- [1] Thomson, C., et al. "Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations." Journal of Medicinal Chemistry 2024, 67 (19), 17738-17773.

- [3] Škorić, I., et al. "Photoinduced Intramolecular formal[4 + 2] Cycloaddition of Aryl-Substituted o-Vinylstyryl-2-oxazoles To Form Benzo[f]quinoline Derivatives." The Journal of Organic Chemistry 2015, 80 (18), 9064-9075.

XLogP3

GHS Hazard Statements

H227 (33.33%): Combustible liquid [Warning Flammable liquids];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types